![molecular formula C15H18BrN3O4S B2473964 2-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 329224-28-4](/img/structure/B2473964.png)
2-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
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Description
2-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound exhibits a range of biochemical and physiological effects, which make it an attractive candidate for various research studies.
Scientific Research Applications
Antibacterial Activity
The compound’s hybrid structure combines thiazole and sulfonamide groups, both known for their antibacterial properties . Researchers have synthesized derivatives of this compound and investigated their antibacterial activity. Notably, some of these derivatives display potent antibacterial effects against both Gram-negative and Gram-positive bacteria. For instance, the isopropyl-substituted derivative exhibits low minimum inhibitory concentration (MIC) against Staphylococcus aureus and Achromobacter xylosoxidans . The drug–peptide complex formed by combining this compound with the cell-penetrating peptide octaarginine shows distinctive modes of action, including faster killing kinetics and negligible hemolytic activity towards human red blood cells .
properties
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O4S/c1-7(2)14-18-19-15(24-14)17-13(20)8-6-9(21-3)11(22-4)12(23-5)10(8)16/h6-7H,1-5H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUSNJURARBXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide |
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